molecular formula C9H9ClO2 B1359802 4-Chlorophenyl glycidyl ether CAS No. 2212-05-7

4-Chlorophenyl glycidyl ether

Cat. No.: B1359802
CAS No.: 2212-05-7
M. Wt: 184.62 g/mol
InChI Key: KSLSZOOZWRMSAP-UHFFFAOYSA-N
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Safety and Hazards

4-Chlorophenyl glycidyl ether is classified as non-combustible . It has a flash point of 107.00 °C (closed cup) . Personal protective equipment such as dust masks type N95 (US), eyeshields, and gloves are recommended when handling this compound . It may cause skin irritation, allergic skin reaction, serious eye irritation, respiratory irritation, and it is harmful if inhaled . It is also harmful to aquatic life with long-lasting effects .

Mechanism of Action

Target of Action

The primary target of 4-Chlorophenyl glycidyl ether is epoxide hydrolases (EHs) . Epoxide hydrolases are enzymes that catalyze the hydrolysis of epoxides, which are three-membered cyclic ethers . The role of these enzymes is to convert the epoxide functional group into a vicinal (neighboring) diol, which involves the breaking of an oxygen-oxygen bond and the formation of two new carbon-oxygen bonds .

Mode of Action

This compound interacts with its target, the epoxide hydrolases, through a process known as enantioselective hydrolysis . In this process, the epoxide hydrolases selectively hydrolyze one enantiomer of the racemic this compound, leaving the other enantiomer intact . This results in the formation of enantiopure epoxides .

Biochemical Pathways

The interaction of this compound with epoxide hydrolases affects the metabolic pathway of epoxide hydrolysis . The enantioselective hydrolysis mediated by the epoxide hydrolases leads to the production of enantiopure epoxides . These enantiopure epoxides can then be used as building blocks in the synthesis of various bioactive compounds .

Pharmacokinetics

Its metabolism likely involves the action of epoxide hydrolases, leading to the formation of enantiopure epoxides . The excretion mechanisms of this compound are currently unknown.

Result of Action

The result of the action of this compound is the production of enantiopure epoxides . These enantiopure epoxides are valuable in the synthesis of various bioactive compounds, including β-blockers, neuroprotective molecules, β-secretase-cleaving enzyme (BACE) inhibitors, and modulators of toll-like receptor 7 .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. While specific studies on this compound are lacking, it is known that factors such as pH, temperature, and the presence of other substances can affect the activity of epoxide hydrolases and, therefore, the action of this compound

Biochemical Analysis

Biochemical Properties

4-Chlorophenyl glycidyl ether plays a significant role in biochemical reactions, particularly in the formation of covalent bonds with nucleophilic biomolecules. It interacts with enzymes, proteins, and other biomolecules through its epoxide group. The compound is known to react with amino acids, peptides, and proteins, forming stable adducts. This interaction is crucial in studying enzyme mechanisms and protein modifications. For example, this compound can inhibit enzymes by covalently modifying active site residues, thereby providing insights into enzyme function and regulation .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modifying proteins and enzymes involved in critical cellular pathways. The compound can affect cell signaling pathways by altering the activity of key signaling proteins. Additionally, this compound can impact gene expression by modifying transcription factors and other DNA-binding proteins. These modifications can lead to changes in cellular metabolism, affecting processes such as glycolysis, oxidative phosphorylation, and lipid metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects through covalent binding interactions with biomolecules. The epoxide group of the compound reacts with nucleophilic residues in proteins, such as cysteine, serine, and lysine. This reaction can result in enzyme inhibition or activation, depending on the specific target and context. Additionally, this compound can induce changes in gene expression by modifying transcription factors and other regulatory proteins. These molecular interactions are essential for understanding the compound’s biochemical and cellular effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is relatively stable under standard laboratory conditions but can degrade over extended periods or under harsh conditions. Long-term exposure to this compound can lead to cumulative effects on cellular function, including alterations in enzyme activity, protein expression, and cellular metabolism. These temporal effects are important considerations in experimental design and data interpretation .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal impact on cellular function and overall health. At higher doses, this compound can exhibit toxic or adverse effects, including enzyme inhibition, oxidative stress, and cellular damage. These threshold effects are critical for determining safe and effective dosage ranges in preclinical studies .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors essential for its metabolism. The compound can be metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates. These intermediates can further react with cellular nucleophiles, contributing to the compound’s biochemical effects. Additionally, this compound can influence metabolic flux and metabolite levels by modifying key enzymes involved in metabolic pathways .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. The compound can be taken up by cells via passive diffusion or active transport mechanisms. Once inside the cell, this compound can localize to specific cellular compartments, such as the cytoplasm, nucleus, or mitochondria. These localization patterns are influenced by the compound’s chemical properties and interactions with cellular components .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, this compound may localize to the endoplasmic reticulum, where it can interact with enzymes involved in protein folding and modification. Understanding the subcellular localization of this compound is essential for elucidating its biochemical and cellular effects .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Chlorophenyl glycidyl ether can be synthesized through the Williamson Ether Synthesis . This method involves the reaction of 4-chlorophenol with epichlorohydrin in the presence of a base such as sodium hydroxide . The reaction proceeds via nucleophilic substitution, where the phenoxide ion attacks the epoxide ring of epichlorohydrin, resulting in the formation of this compound .

Industrial Production Methods: In industrial settings, the production of this compound typically involves the same Williamson Ether Synthesis but on a larger scale. The reaction is carried out in a controlled environment to ensure high yield and purity. The process may involve continuous flow reactors to optimize reaction conditions and minimize by-products .

Chemical Reactions Analysis

Comparison with Similar Compounds

  • Glycidyl 4-methoxyphenyl ether
  • Benzyl glycidyl ether
  • 4-Chlorodiphenyl ether

Comparison: 4-Chlorophenyl glycidyl ether is unique due to the presence of both an epoxide group and a chlorophenyl group. This combination imparts distinct reactivity and makes it a versatile intermediate in organic synthesis. Compared to similar compounds like glycidyl 4-methoxyphenyl ether and benzyl glycidyl ether, this compound offers different reactivity patterns due to the electron-withdrawing effect of the chlorine atom .

Properties

IUPAC Name

2-[(4-chlorophenoxy)methyl]oxirane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClO2/c10-7-1-3-8(4-2-7)11-5-9-6-12-9/h1-4,9H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSLSZOOZWRMSAP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(O1)COC2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2212-05-7
Record name 2-[(4-Chlorophenoxy)methyl]oxirane
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Propane, 1-(p-chlorophenoxy)-2,3-epoxy-
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Record name 2212-05-7
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Record name 4-chlorophenyl 2,3-epoxypropyl ether
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Synthesis routes and methods

Procedure details

The title compound was prepared from 4-chlorophenol and epichlorohydrin employing the procedures as set forth in Step 1 of Example 2.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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